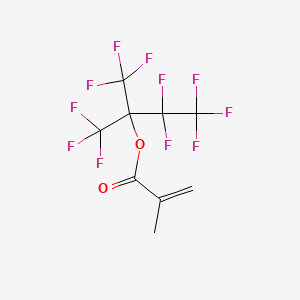![molecular formula C19H16ClN3 B14329745 N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline CAS No. 110320-99-5](/img/structure/B14329745.png)
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline is an organic compound with the molecular formula C19H16ClN3. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline typically involves the diazotization of 4-chloroaniline followed by coupling with N-benzylaniline. The reaction conditions often include:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-benzylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track progress and visualize results.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and inks for textiles, printing, and plastics.
Mecanismo De Acción
The mechanism of action of N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-4-[(4-fluorophenyl)diazenyl]aniline
- N-Benzyl-4-[(4-bromophenyl)diazenyl]aniline
- N-Benzyl-4-[(4-methylphenyl)diazenyl]aniline
Uniqueness
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline is unique due to the presence of the chloro group, which can influence its reactivity and interactions. The chloro group can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs with different substituents.
Propiedades
Número CAS |
110320-99-5 |
|---|---|
Fórmula molecular |
C19H16ClN3 |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
N-benzyl-4-[(4-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C19H16ClN3/c20-16-6-8-18(9-7-16)22-23-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13,21H,14H2 |
Clave InChI |
MSQUGBZSLCUQTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


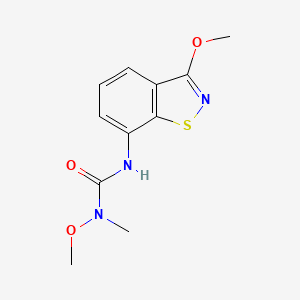
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)
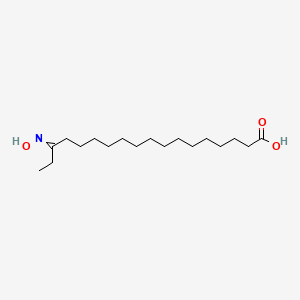
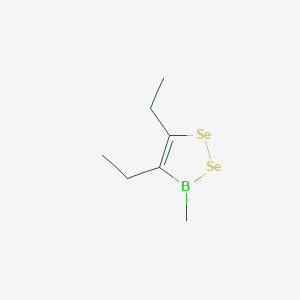
![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
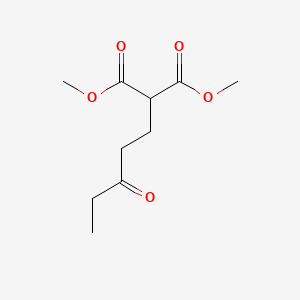
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
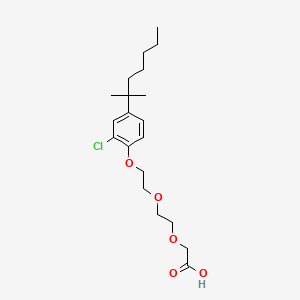
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
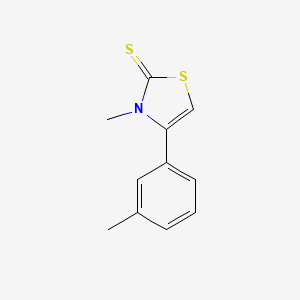
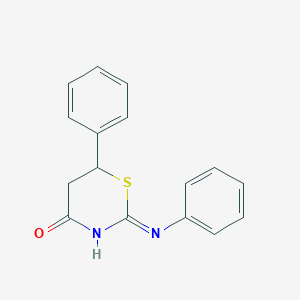
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
